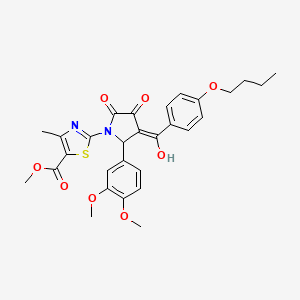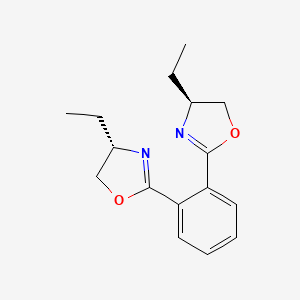
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand used in asymmetric synthesis. This compound is particularly notable for its ability to form stable complexes with various metals, making it a valuable tool in catalytic processes. Its unique structure, featuring two oxazoline rings attached to a benzene core, allows for high enantioselectivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-ethyl-4,5-dihydrooxazole, which is derived from amino alcohols and carboxylic acids.
Formation of Oxazoline Rings: The amino alcohol undergoes cyclization with a carboxylic acid to form the oxazoline ring.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the enantioselectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxazoline N-oxides.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is widely used in scientific research due to its versatility:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a model for biological systems involving metal-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where high enantioselectivity is required.
Wirkmechanismus
The mechanism by which 1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves the formation of stable complexes with metal ions. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The oxazoline rings coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with phenyl groups instead of ethyl groups.
1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups.
Uniqueness
1,2-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific combination of ethyl groups and oxazoline rings, which provide a balance of steric and electronic properties that enhance its performance as a chiral ligand. This balance allows for high enantioselectivity and stability in various catalytic processes, making it a preferred choice in asymmetric synthesis.
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
(4S)-4-ethyl-2-[2-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
GODQBABDTNAFFN-RYUDHWBXSA-N |
Isomerische SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@H](CO3)CC |
Kanonische SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
![{4-[(5-{[7-(Trifluoromethyl)quinolin-4-YL]sulfanyl}pentyl)oxy]phenyl}methanol](/img/structure/B15208136.png)
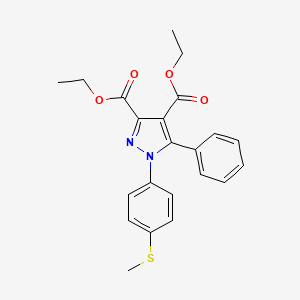

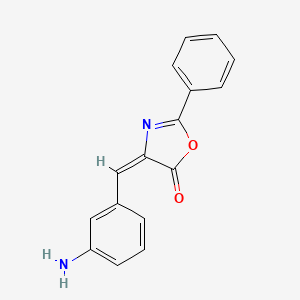
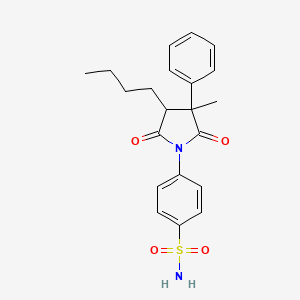
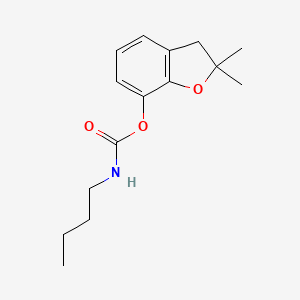


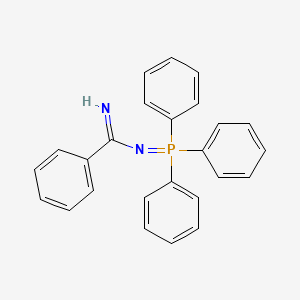
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
